

# Application Notes and Protocols: Click-to-Release Strategies Using (R)-TCO-OH Derivatives

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Compound of Interest		
Compound Name:	(R)-TCO-OH	
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These application notes provide a comprehensive overview and detailed protocols for employing **(R)-TCO-OH** derivatives in click-to-release strategies. This technology leverages the bioorthogonal reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) to trigger the release of a caged cargo molecule, such as a drug or a fluorescent probe, at a specific time and location. The use of **(R)-TCO-OH** offers a versatile handle for conjugation and has been instrumental in advancing targeted therapies and controlled release systems.

The core of this strategy lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction between the TCO moiety and a tetrazine.[1][2] This reaction is exceptionally fast and highly selective, proceeding readily under physiological conditions without the need for a catalyst.[1] [3] Following the initial "click" reaction, a subsequent elimination cascade is triggered, leading to the cleavage of a carbamate or other linker and the release of the active molecule.[4][5] The byproducts of this reaction are typically nitrogen gas and carbon dioxide, which are biocompatible.[1]

## **Key Applications:**

• Prodrug Activation: Caging a potent therapeutic agent with a TCO derivative can significantly reduce its systemic toxicity. The drug is then released specifically at the target site where a



tetrazine-functionalized delivery vehicle (e.g., an antibody or nanoparticle) has accumulated. [6][7]

- Controlled Release of Biomolecules: This strategy can be used to control the activity of proteins, peptides, and other biomolecules by caging a critical functional group, such as an amine or hydroxyl group.[4]
- Spatiotemporal Control in Biological Studies: The rapid kinetics of the TCO-tetrazine reaction allow for precise temporal and spatial control over the release of signaling molecules or imaging agents within living systems.[8]

## **Quantitative Data Summary**

The efficiency and kinetics of the click-to-release reaction are critical for its successful application. The following tables summarize key quantitative data from the literature on the performance of various TCO-based click-to-release systems.

Table 1: Reaction Kinetics and Release Efficiency of TCO Derivatives



TCO Derivativ e	Tetrazine Partner	Second- Order Rate Constant (k <sub>2</sub> ) (M <sup>-1</sup> s <sup>-1</sup> )	Release (%)	Time	Condition s	Referenc e(s)
TCO- DMEDA- caged phenol	Tz-diacid PA2	Not specified	up to 96	2 hours	PBS, 37 °C	[6][9]
AF350- cTCO-Gly	PA <sub>2</sub>	Not specified	~80	30 min	pH 7.4	[4]
AF350- cTCO-Sar	PA <sub>2</sub>	Not specified	100	< 10 min	pH 7.4	[4]
CC49- sTCO-N- methylbenz ylcarbamat e	3,6- dimethyl- 1,2,4,5- tetrazine	Not specified	87	1 hour	25% propylene glycol in PBS, 37 °C	[10]
iTCO- PEG4	Pyr₂	Not specified	>99	1 min	pH 7.4, 37 °C	[8]
rTCO- caged MMAE	MeBAm	Not specified	~10	120 min	рН 7.4, 37 °С	[8]
iTCO- caged MMAE	MeBAm	Not specified	>99	120 min	рН 7.4, 37 °С	[8]

Table 2: In Vitro Cytotoxicity Data of TCO-Caged Prodrugs



Prodrug	Cell Line	IC₅₀ (nM) (Prodrug)	IC₅₀ (nM) (Prodrug + Tetrazine)	Fold Reduction in Cytotoxicity	Reference(s
TCO- DMEDA- caged combretastati n A-4	Not specified	Not specified	Not specified	750-fold	[6]
iTCO-caged MMAE	HT1080	>1000	~1	>1000	[8]
iTCO-caged Doxorubicin	HT1080	>1000	~10	>100	[8]
iTCO-caged Combretastat in A-4	HT1080	>1000	~1	>1000	[8]

## **Experimental Protocols**

# Protocol 1: General Procedure for Caging an Amine-Containing Molecule with (R)-TCO-OH

This protocol describes the synthesis of a TCO-caged molecule via a carbamate linkage.

#### Materials:

- (R)-TCO-OH
- p-nitrophenyl chloroformate or di(N-succinimidyl) carbonate (DSC)
- Pyridine or triethylamine (TEA)
- Dichloromethane (DCM) or Dimethylformamide (DMF)
- Amine-containing cargo molecule



- Anhydrous solvents
- Silica gel for column chromatography

#### Procedure:

- Activation of (R)-TCO-OH:
  - Dissolve (R)-TCO-OH (1 equivalent) in anhydrous DCM.
  - Add pyridine or TEA (1.2 equivalents).
  - Cool the solution to 0 °C in an ice bath.
  - Slowly add a solution of p-nitrophenyl chloroformate (1.1 equivalents) or DSC (1.1 equivalents) in anhydrous DCM.
  - Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
  - Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the resulting activated TCO-carbonate by silica gel column chromatography.
- Conjugation to the Amine-Containing Cargo:
  - Dissolve the activated TCO-carbonate (1 equivalent) in anhydrous DMF.
  - Add the amine-containing cargo molecule (1.2 equivalents).
  - Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).
  - Stir the reaction at room temperature overnight, monitoring by TLC or LC-MS.
  - Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.



- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the TCO-caged molecule by silica gel column chromatography or preparative HPLC.

# Protocol 2: Tetrazine-Triggered Release of a Caged Molecule

This protocol outlines a general procedure for the in vitro release of a cargo molecule from its TCO-caged form.

#### Materials:

- TCO-caged molecule
- Tetrazine derivative (e.g., 3-methyl-1,2,4,5-tetrazine, H-Tz)
- Phosphate-buffered saline (PBS), pH 7.4
- Acetonitrile or DMSO (for dissolving compounds)
- HPLC or LC-MS system for analysis

#### Procedure:

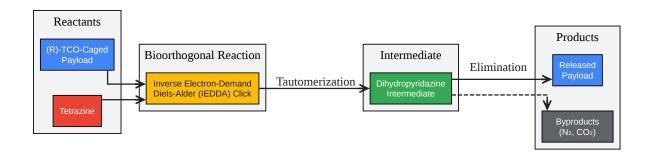
- Preparation of Stock Solutions:
  - Prepare a stock solution of the TCO-caged molecule (e.g., 10 mM in DMSO).
  - Prepare a stock solution of the tetrazine derivative (e.g., 20 mM in DMSO).
- Release Reaction:
  - In a microcentrifuge tube, add PBS (pH 7.4) to the desired final volume.
  - Add the TCO-caged molecule stock solution to a final concentration of, for example, 50 μM.



- $\circ$  Initiate the reaction by adding the tetrazine stock solution to a final concentration of, for example, 100  $\mu$ M (a 2-fold excess is common).
- Incubate the reaction mixture at 37 °C.
- Monitoring the Release:
  - At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
  - Quench the reaction by adding an excess of a reactive TCO derivative (if necessary) or by immediate dilution in the mobile phase for analysis.
  - Analyze the samples by HPLC or LC-MS to quantify the amount of released cargo and remaining caged compound. The percentage of release can be calculated by comparing the peak area of the released cargo to the sum of the peak areas of the released cargo and the caged compound.

## **Visualizations**

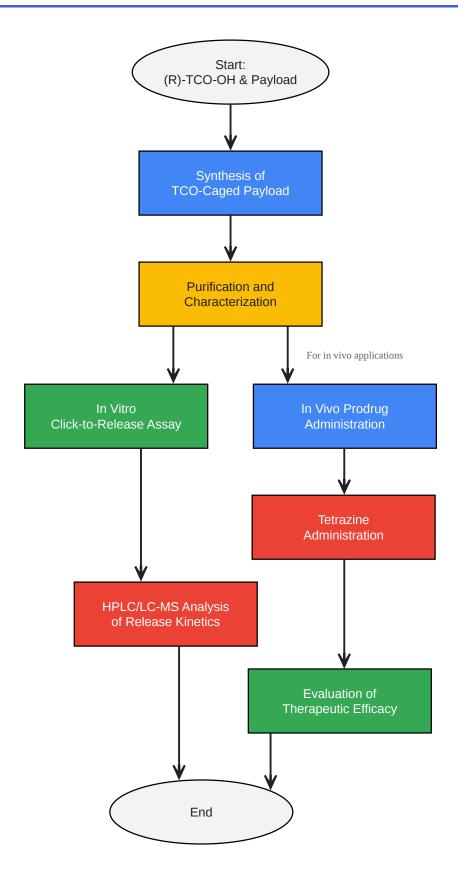
Below are diagrams illustrating the key mechanisms and workflows involved in click-to-release strategies using **(R)-TCO-OH** derivatives.



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Caption: The signaling pathway for tetrazine-triggered click-to-release.





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Caption: A general experimental workflow for click-to-release applications.



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